molecular formula C10H19NO3 B11773249 Ethyl 2-Methyl-3-morpholinopropanoate CAS No. 42980-64-3

Ethyl 2-Methyl-3-morpholinopropanoate

Cat. No.: B11773249
CAS No.: 42980-64-3
M. Wt: 201.26 g/mol
InChI Key: NKNSHDCCJHFHLR-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-3-morpholinopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Methyl-3-morpholinopropanoate typically involves the Michael addition reaction. In this process, morpholine reacts with ethyl acrylate in the presence of a catalyst such as ferric chloride (FeCl₃) in water. The reaction proceeds as follows: [ \text{Morpholine} + \text{Ethyl Acrylate} \xrightarrow{\text{FeCl}_3} \text{Ethyl 3-Morpholinopropanoate} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

  • Hydrolysis: Ethyl 2-Methyl-3-morpholinopropanoate can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-Methyl-3-morpholinopropanoic acid} + \text{Ethanol} ]

  • Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol. [ \text{this compound} + \text{LiAlH}_4 \rightarrow \text{2-Methyl-3-morpholinopropanol} ]

  • Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines to form amides. [ \text{this compound} + \text{Amine} \rightarrow \text{2-Methyl-3-morpholinopropanamide} ]

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH₄).

    Substitution: Amines, typically under mild heating.

Major Products:

    Hydrolysis: 2-Methyl-3-morpholinopropanoic acid and ethanol.

    Reduction: 2-Methyl-3-morpholinopropanol.

    Substitution: 2-Methyl-3-morpholinopropanamide.

Scientific Research Applications

Ethyl 2-Methyl-3-morpholinopropanoate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with morpholine moieties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its morpholine ring structure.

    Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-Methyl-3-morpholinopropanoate is primarily related to its ability to interact with biological targets through its morpholine ring. The morpholine ring can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds:

    Ethyl 3-Morpholinopropanoate: Similar in structure but lacks the methyl group at the 2-position.

    2-Morpholinoethanamine: Contains a morpholine ring but differs in the side chain structure.

    Moclobemide: A pharmaceutical compound with a morpholine ring, used as a monoamine oxidase inhibitor.

Uniqueness: Ethyl 2-Methyl-3-morpholinopropanoate is unique due to the presence of both the ester and morpholine functionalities, which confer distinct chemical reactivity and biological activity. The methyl group at the 2-position also adds to its uniqueness by influencing its steric and electronic properties.

Properties

42980-64-3

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-methyl-3-morpholin-4-ylpropanoate

InChI

InChI=1S/C10H19NO3/c1-3-14-10(12)9(2)8-11-4-6-13-7-5-11/h9H,3-8H2,1-2H3

InChI Key

NKNSHDCCJHFHLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CN1CCOCC1

Origin of Product

United States

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